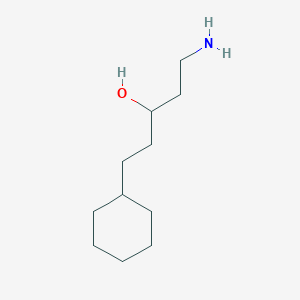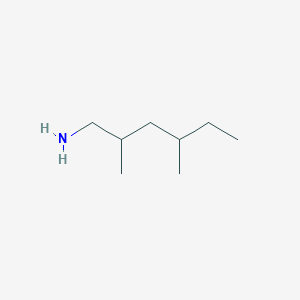
2-(3,4,5-Trifluorophenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trifluorophenyl)azepane is an organic compound with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol . It is a member of the azepane family, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-(3,4,5-Trifluorophenyl)azepane typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hexamethyleneimine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amine group. The reaction is usually performed in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
2-(3,4,5-Trifluorophenyl)azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trifluorophenyl)azepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trifluorophenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
2-(3,4,5-Trifluorophenyl)azepane can be compared with other azepane derivatives, such as:
Azepane: The parent compound without any substituents on the phenyl ring.
2-(3,4-Difluorophenyl)azepane: A similar compound with two fluorine atoms on the phenyl ring.
2-(3,5-Difluorophenyl)azepane: Another derivative with fluorine atoms in different positions.
The uniqueness of this compound lies in the presence of three fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14F3N |
|---|---|
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
2-(3,4,5-trifluorophenyl)azepane |
InChI |
InChI=1S/C12H14F3N/c13-9-6-8(7-10(14)12(9)15)11-4-2-1-3-5-16-11/h6-7,11,16H,1-5H2 |
Clave InChI |
ZKFHLBLPIHYEHU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


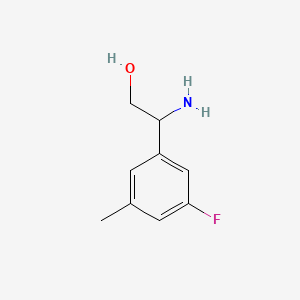

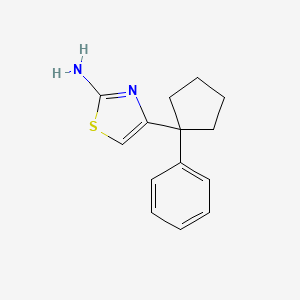

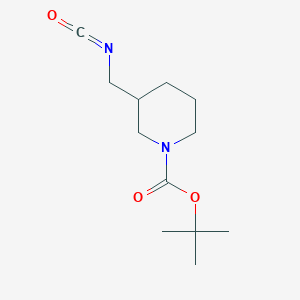
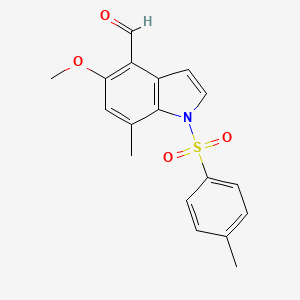

amine](/img/structure/B13530308.png)

![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)
![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)

